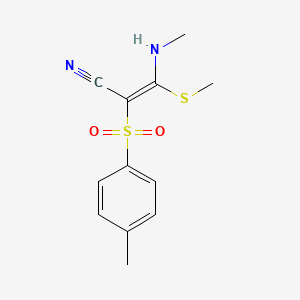

![molecular formula C16H16O4 B2993986 2-[4-(2-phenoxyethoxy)phenyl]acetic Acid CAS No. 383134-87-0](/img/structure/B2993986.png)

2-[4-(2-phenoxyethoxy)phenyl]acetic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

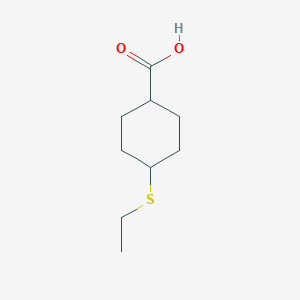

“2-[4-(2-phenoxyethoxy)phenyl]acetic Acid” is a chemical compound with the IUPAC name [4-(2-phenoxyethoxy)phenyl]acetic acid . It has a molecular weight of 272.3 .

Molecular Structure Analysis

The InChI code for “2-[4-(2-phenoxyethoxy)phenyl]acetic Acid” is1S/C16H16O4/c17-16(18)12-13-6-8-15(9-7-13)20-11-10-19-14-4-2-1-3-5-14/h1-9H,10-12H2,(H,17,18) . This indicates the molecular structure of the compound.

Scientific Research Applications

Anti-Inflammatory Activity

Substituted (2-phenoxyphenyl)acetic acids, including compounds structurally related to 2-[4-(2-phenoxyethoxy)phenyl]acetic Acid, have been synthesized and tested for their anti-inflammatory properties. These compounds demonstrated significant anti-inflammatory activity in initial screenings, with certain halogen substitutions in the phenoxy ring enhancing activity. The compounds exhibited low ulcerogenic potential, indicating a favorable balance between potency and toxicity. One specific derivative, [2-(2,4-Dichlorophenoxy)phenyl]acetic acid, showcased the most favorable combination of potency and low toxicity, including low ulcerogenicity, highlighting its potential therapeutic use (Atkinson et al., 1983).

Adsorption Properties

The adsorption equilibrium, kinetics, and thermodynamics of 2,4-dichlorophenoxy-acetic acid (2,4-D), a phenoxy acid herbicide closely related to 2-[4-(2-phenoxyethoxy)phenyl]acetic Acid, have been studied using granular activated carbon. The research focused on the influence of pH, temperature, and initial 2,4-D concentration on adsorption. The findings revealed that activated carbon exhibited high 2,4-D uptake capacity under certain conditions, contributing to the understanding of adsorption mechanisms and potential environmental remediation applications (Aksu & Kabasakal, 2004).

Material Science Applications

Research has explored the use of phloretic acid, a phenolic compound structurally related to 2-[4-(2-phenoxyethoxy)phenyl]acetic Acid, as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation. This novel approach utilized phloretic acid to introduce phenolic functionalities to molecules, leading to the synthesis of bio-based benzoxazine end-capped molecules. The resulting materials demonstrated thermal and thermo-mechanical properties suitable for various applications, highlighting the potential of renewable phenolic acids in material science (Trejo-Machin et al., 2017).

Mechanism of Action

Target of Action

It’s structurally related to phenylacetic acid , which is used as an adjunct to treat acute hyperammonemia and associated encephalopathy in patients with deficiencies in enzymes of the urea cycle .

Mode of Action

The related compound, phenylacetic acid, undergoes ketonic decarboxylation to form ketones . It can also be condensed with itself to form dibenzyl ketone, or with a large excess of another carboxylic acid (in the form of an acid anhydride), such as with acetic anhydride to form phenylacetone .

Biochemical Pathways

The related compound, phenylacetic acid, is known to be involved in the urea cycle .

Pharmacokinetics

Phenylacetic acid, a related compound, is metabolized by phenylacetate esterases found in the human liver cytosol . Human plasma esterase also hydrolyzes phenylacetate . Phenylacetate hydrolysis involves arylesterase in plasma, both arylesterase and carboxylesterase in liver microsomes, and carboxylesterase in liver cytosol .

Result of Action

The related compound, phenylacetic acid, is known to treat acute hyperammonemia and associated encephalopathy in patients with deficiencies in enzymes of the urea cycle .

properties

IUPAC Name |

2-[4-(2-phenoxyethoxy)phenyl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O4/c17-16(18)12-13-6-8-15(9-7-13)20-11-10-19-14-4-2-1-3-5-14/h1-9H,10-12H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHDISEQOFZOJDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCOC2=CC=C(C=C2)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(2-phenoxyethoxy)phenyl]acetic Acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(1R)-1-Azidoethyl]-4-fluoro-2-methylbenzene](/img/structure/B2993903.png)

![Methyl 3-[(4-ethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2993908.png)

![(Z)-2-(2-fluorobenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2993909.png)

![2-chloro-N-(4-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2993916.png)

![N-{3-[(4-fluorophenyl)(4-phenylpiperazin-1-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide](/img/structure/B2993918.png)

![5-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-bromophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2993922.png)

![2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2993926.png)